Steric Differentiation: Tolman Cone Angle Places Ethyldiphenylphosphine (122.0°) Between PPh₃ (131.4°) and PMe₂Ph (118.3°)
Ethyldiphenylphosphine (PEtPh₂) has a measured Tolman cone angle of 122.0°, which is precisely intermediate within the common monophosphine spectrum [1]. This value is 9.4° smaller than that of triphenylphosphine (PPh₃, 131.4°), 4.4° smaller than methyldiphenylphosphine (PMePh₂, 126.4°), 3.7° larger than dimethyldiphenylphosphine (PMe₂Ph, 118.3°), and 0.5° larger than triethylphosphine (PEt₃, 121.5°) [1]. The cone angle directly governs metal center accessibility and the regioselectivity of insertion and coupling steps.
| Evidence Dimension | Tolman cone angle (degrees) |
|---|---|
| Target Compound Data | PEtPh₂: 122.0° |
| Comparator Or Baseline | PPh₃: 131.4°; PMePh₂: 126.4°; PMe₂Ph: 118.3°; PEt₃: 121.5°; PEt₂Ph: 124.6° |
| Quantified Difference | −9.4° vs. PPh₃; −4.4° vs. PMePh₂; +3.7° vs. PMe₂Ph; +0.5° vs. PEt₃ |
| Conditions | Measured via advanced statistical method developed from X-ray structural data in the Cambridge Crystallographic Database, consistent with Tolman's original approach [1] |
Why This Matters
Even a 4° cone angle difference alters the accessible coordination space at the metal center, directly affecting regioselectivity in hydroformylation and cross-coupling, so selecting the wrong ligand in this series will yield a different branched-to-linear product ratio.
- [1] Müller, T. E.; Mingos, D. M. P. Determination of the Tolman Cone Angle from Crystallographic Parameters and a Statistical Analysis Using the Crystallographic Data Base. Transition Met. Chem. 1995, 20, 533–539. Data table also reproduced in Nature Chemistry 2016, 8, 250–255 (Table 1). DOI: 10.1038/nchem.2501. View Source
